molecular formula C12H19NO2 B1466216 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol CAS No. 1341705-69-8

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol

Cat. No.: B1466216
CAS No.: 1341705-69-8
M. Wt: 209.28 g/mol
InChI Key: BKSHHMZXKCSIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol ( 1341705-69-8) is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This molecule features a piperidine ring substituted with a hydroxymethyl group at the 4-position, which is linked via the nitrogen atom to a cyclopent-3-ene-1-carbonyl moiety . Its structure, which incorporates both hydrogen bond donor and acceptor sites, is of significant interest in medicinal chemistry and drug discovery for the synthesis and optimization of bioactive molecules. Compounds containing the piperidine scaffold are frequently investigated for their interaction with biological targets; recent research highlights the utility of optimized piperidine-based structures in developing agents with improved pharmacokinetic profiles and efficacy against resistant targets . Available with a purity of 95% and higher, this chemical is intended for research and development purposes in laboratory settings only . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopent-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h1-2,10-11,14H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSHHMZXKCSIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol generally proceeds via:

  • Preparation or procurement of a suitable cyclopent-3-ene-1-carbonyl intermediate.
  • Functionalization of the piperidine ring at the 4-position with a hydroxymethyl substituent.
  • Coupling of the cyclopentene carbonyl group to the piperidine nitrogen.

This approach leverages known synthetic methods for piperidine derivatives and cyclopentenone chemistry.

Preparation of Cyclopent-3-ene-1-carbonyl Intermediate

Cyclopent-3-ene-1-carbonyl compounds are typically synthesized from cyclopentenone derivatives. Literature reports highlight the synthesis of cyclopent-2-enone derivatives via various methods including:

  • Reaction of 4-hydroxy-3,4-diphenylcyclopent-2-enone with nucleophiles under heating in toluene, followed by chromatographic purification.
  • Thermal elimination and functional group transformations on cyclopentane derivatives to introduce the enone functionality.

These intermediates can be further functionalized to introduce the carbonyl group at the 1-position of the cyclopentene ring.

Synthesis of Piperidin-4-ylmethanol Moiety

The piperidin-4-ylmethanol fragment is commonly prepared by:

  • Reduction of piperidin-4-one derivatives to the corresponding piperidin-4-ylmethanol.
  • Selective functionalization at the 4-position of the piperidine ring using organometallic reagents or reductive methods.
  • Methods involving palladium-catalyzed allylic amination and subsequent ring closure have also been reported for preparing substituted piperidines.

Coupling of Cyclopent-3-ene-1-carbonyl to Piperidin-4-ylmethanol

The key step involves forming the amide bond between the cyclopentene carbonyl and the piperidine nitrogen. Typical methods include:

  • Activation of the cyclopent-3-ene-1-carboxylic acid or its derivative (e.g., acid chloride) followed by nucleophilic substitution with the piperidine nitrogen.
  • Use of coupling reagents like carbodiimides or mixed anhydrides under controlled conditions.
  • Refluxing in appropriate solvents such as toluene or dichloromethane to facilitate amide bond formation.

Purification and Crystallization

Following synthesis, purification is generally achieved by:

  • Chromatographic techniques such as silica gel column chromatography using solvent systems like n-hexane/ethyl acetate or acetone/methanol mixtures.
  • Recrystallization from solvents including ethanol, methanol, or solvent mixtures to obtain pure crystalline products.

Summary Table of Preparation Steps

Step Description Conditions/Notes References
1 Synthesis of cyclopent-3-ene-1-carbonyl intermediate From cyclopentenone derivatives, thermal elimination or nucleophilic substitution, heating in toluene
2 Preparation of piperidin-4-ylmethanol Reduction of piperidin-4-one or organometallic functionalization
3 Coupling via amide bond formation Activation of acid derivative, reaction with piperidine nitrogen, reflux in organic solvent
4 Purification Chromatography and recrystallization using ethanol, methanol, or solvent mixtures

Detailed Research Findings and Notes

  • The piperidine ring in such compounds often adopts a chair conformation, as confirmed by crystallographic data, which is critical for the stereochemical outcome of the synthesis.
  • Various solvents and solvent mixtures have been tested for recrystallization to optimize purity and yield, including ethanol, methanol, acetonitrile, and ethyl acetate mixtures.
  • Organometallic chemistry approaches provide efficient routes to substituted piperidines with high regio- and stereoselectivity, which is essential for preparing the piperidin-4-ylmethanol intermediate.
  • The coupling step benefits from careful control of reaction conditions to avoid side reactions and maximize amide bond formation efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclopentene ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a bioactive compound.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidine alcohols with varied substituents. Below is a comparative analysis of structurally related compounds, emphasizing molecular features, biological activity, and research significance.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Application Reference
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol 1341705-69-8 C₁₂H₁₉NO₂ Cyclopentene carbonyl, hydroxymethyl Not explicitly reported in provided data; potential for CNS or antimicrobial activity inferred from structural analogues
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol Not provided C₂₀H₂₁F₂NO 4-Fluorobenzyl, 4-fluorophenyl, hydroxymethyl Antimalarial activity (IC₅₀: 1.03–2.52 μg/mL vs. resistant Plasmodium strains)
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol Not provided C₂₀H₂₁BrFNO 4-Bromobenzyl, 4-fluorophenyl, hydroxymethyl Enhanced selectivity for resistant malaria parasites (SI = 15–182)
Diphenyl(piperidin-4-yl)methanol (Azacyclonol) 115-46-8 C₁₈H₂₁NO Diphenylmethyl, hydroxymethyl Antihistaminic/antipsychotic activity; impurity in pharmaceuticals
1-[(2-Oxaadamant-1-yl)piperidin-4-yl]urea Not provided C₁₅H₂₃N₃O₂ 2-Oxaadamantyl, urea Synthetic intermediate in drug discovery (e.g., protease inhibitors)
{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol Not provided C₁₂H₂₃NO₂ Oxan-4-ylmethyl, hydroxymethyl Structural analogue with potential CNS activity (similar to GABAergic modulators)

Key Findings from Comparative Studies

Bioactivity and Selectivity: Alcohol analogues like [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol exhibit potent antiplasmodial activity, with selectivity indices (SI) up to 182, attributed to the hydroxyl group's role in target binding . Azacyclonol, a diphenyl-substituted analogue, demonstrates historical use in neuropharmacology, highlighting the piperidine-alcohol scaffold's versatility .

Synthetic Utility :

  • The cyclopentene carbonyl group in the target compound may confer unique stereoelectronic properties compared to adamantyl (e.g., 1-[(2-Oxaadamant-1-yl)piperidin-4-yl]urea ) or benzyl substituents. This could influence metabolic stability or binding kinetics in drug candidates .

Table 2: Physicochemical Properties

Property [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol Azacyclonol 1-(4-Fluorobenzyl)piperidin-4-yl methanol analogue
Molecular Weight 209.28 g/mol 267.37 g/mol 337.29 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~3.2 (highly lipophilic) ~2.8 (moderate)
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 1 (hydroxyl)
Key Applications Lab reagent (discontinued) Pharmaceutical impurity/antipsychotic Antimalarial lead
Reference

Biological Activity

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol is a chemical compound that has attracted interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopentene ring linked to a piperidine moiety, with a methanol group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol can be represented as follows:

PropertyValue
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
CAS Number 1341705-69-8

The presence of the cyclopentene and piperidine rings suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology.

The biological activity of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol is hypothesized to involve interactions with specific receptors or enzymes within biological systems. These interactions can lead to alterations in signaling pathways, potentially resulting in therapeutic effects. The precise mechanisms remain to be fully elucidated, but preliminary studies suggest that the compound may act as an agonist or antagonist for certain receptors, similar to other compounds in its structural class .

Biological Activity

Research indicates that [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol exhibits several biological activities:

  • Antagonistic Activity : Similar compounds have shown antagonistic properties against chemokine receptors, particularly CCR2, which is involved in inflammatory responses . The structural similarities may suggest that this compound could also exhibit such activity.
  • Potential Neuroprotective Effects : The piperidine structure is often associated with neuroactive compounds. Research into related compounds has indicated potential neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease .
  • Antimicrobial Properties : Some derivatives of piperidine have demonstrated antimicrobial activity. This suggests that [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol could have similar properties worth investigating.

Case Studies

Several studies have explored compounds structurally related to [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol:

Study 1: CCR2 Antagonism

A study on related cyclopentane derivatives revealed significant binding affinity and functional antagonism at the human CCR2 receptor, with IC50 values in the nanomolar range. This indicates a strong potential for similar activity in [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol .

Study 2: Neuroprotective Screening

In a screening assay for neuroprotective agents, compounds with similar piperidine structures showed promise in reducing oxidative stress markers in neuronal cell cultures. This suggests that [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol may warrant further investigation in neuroprotection studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol, and how can reaction efficiency be optimized?

  • Methodology : A two-step synthesis is typical: (1) Coupling cyclopent-3-ene-1-carboxylic acid to piperidin-4-ylmethanol via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM), followed by (2) purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Optimize yields by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 eq acylating agent) .
  • Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, methanol/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., characteristic shifts for cyclopentene protons at δ 5.6–6.1 ppm and piperidine methylene at δ 3.4–3.7 ppm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies by storing the compound at 4°C (short-term), –20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via TLC and LC-MS every 30 days.
  • Key Findings : Cyclopentene moieties are prone to oxidation; inert atmospheres (N2_2) and antioxidant additives (e.g., BHT) may enhance stability. Hydrolysis of the carbamate group is negligible below pH 7 .

Q. What are the critical physicochemical properties to prioritize for experimental design?

  • Key Parameters :

  • LogP : Predicted ~2.1 (via computational tools like ACD/Percepta), indicating moderate lipophilicity suitable for cellular uptake .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or ethanol as co-solvents (≤5% v/v) for in vitro assays .
  • pKa : Piperidine nitrogen (pKa ~8.5) may protonate under physiological conditions, affecting membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Core Modifications : Introduce substituents on the cyclopentene ring (e.g., halogens, methyl groups) to assess steric/electronic effects on binding.
  • Piperidine Alternatives : Replace piperidine with morpholine or azetidine to evaluate conformational flexibility.
  • Assay Strategy : Screen analogs against related targets (e.g., GPCRs, kinases) to identify off-target interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case Study : If cytotoxicity data conflict (e.g., IC50_{50} varies across cell lines), validate using orthogonal assays (MTT vs. ATP-based viability) and control for batch-to-batch purity (HPLC-MS). Consider cell-specific metabolic differences (e.g., CYP450 expression) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets; exclude outliers via Grubbs’ test (α=0.05) .

Q. How can metabolic pathways and potential toxicity be profiled preclinically?

  • In Vitro Profiling :

  • Metabolism : Incubate with human liver microsomes (HLMs) + NADPH, identify metabolites via LC-HRMS.
  • Toxicity : Assess mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test ± S9 metabolic activation) .
    • In Vivo Follow-Up : Administer to rodents (10–100 mg/kg) to monitor hepatic/renal biomarkers (ALT, BUN) .

Q. What computational strategies predict polypharmacology or off-target effects?

  • Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with off-targets (e.g., serotonin receptors, cytochrome P450s). Validate with thermal shift assays (TSA) to detect binding .
  • Machine Learning : Train models on ChEMBL data to predict ADMET profiles and prioritize analogs with favorable toxicity thresholds .

Q. How can formulation challenges (e.g., low bioavailability) be addressed for in vivo studies?

  • Strategies :

  • Prodrug Design : Esterify the methanol group to enhance lipophilicity (e.g., acetate prodrug).
  • Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.